![molecular formula C₁₉H₂₆FN₃O₈ B1147116 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine CAS No. 1341231-51-3](/img/structure/B1147116.png)

2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

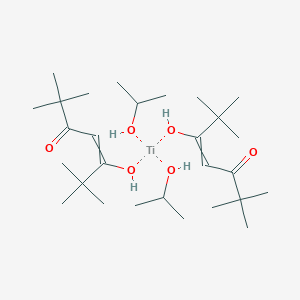

The synthesis of 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine and its analogs often involves multiple steps, starting from basic nucleoside precursors. A noteworthy method includes the preparation of 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate, a key intermediate of capecitabine, through the reaction of 1,2,3-O-triacetyl-5-deoxy-D-ribose with trimethylsilyl protected 5-fluorocytosine, followed by n-amyl chloroformate, achieving an overall yield of 70% (Han Li, 2010).

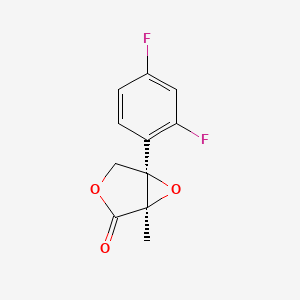

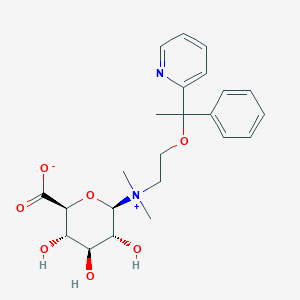

Molecular Structure Analysis

The molecular structure of related nucleoside analogs has been determined using X-ray single crystal diffraction. Studies have demonstrated the precise geometric parameters, including bond lengths and angles, providing insights into the molecular interactions and stability of these compounds. For example, the X-ray crystal structure analysis of 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine and its 5-fluoro analogue revealed detailed structural configurations important for understanding the mechanism of enzyme inhibition (A. Jarmuła et al., 2005).

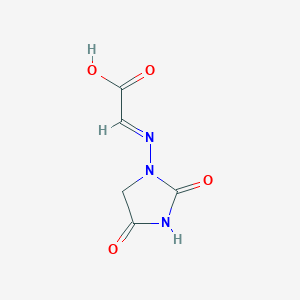

Chemical Reactions and Properties

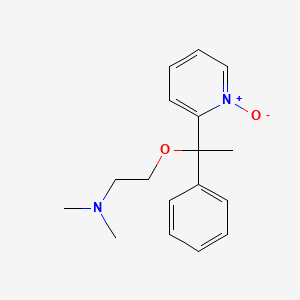

The chemical reactions involving 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine primarily focus on its interactions and potential as a biochemical tool. Its fluorine atom plays a critical role in nucleophilic substitution reactions, contributing to its biological activity and interaction with enzymes.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under various conditions are crucial for the application and handling of 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine. These properties are determined through empirical studies, including solubility tests in different solvents and thermal analysis to ascertain the compound's phase transition temperatures.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability in biological environments, and susceptibility to enzymatic degradation, are essential for understanding the compound's potential therapeutic applications and biological interactions. Studies have explored its reactivity and stability, shedding light on its mechanism of action and potential metabolic pathways.

For further details on specific studies and findings related to 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine, the following references provide comprehensive insights:

- X-ray Crystal and Ab Initio Structures of 3′,5′-di-O-Acetyl-N(4)-Hydroxy-2′-Deoxycytidine and Its 5-Fluoro Analogue (A. Jarmuła et al., 2005).

- Synthesis of 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl] cytidine 2',3'-diacetate (Han Li, 2010).

Wissenschaftliche Forschungsanwendungen

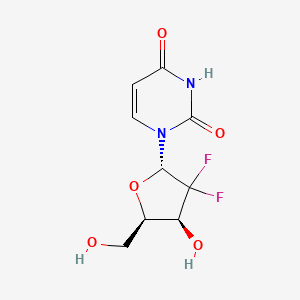

Probing Mechanistic Consequences of Fluorination on Nucleotide Analogue Incorporation

Research by Ray et al. (2003) on the effects of fluorine substitution on cytidine nucleotide analogues, such as the incorporation by HIV-1 reverse transcriptase, sheds light on how slight modifications, like fluorination, can significantly alter biological activity. Their findings reveal that fluorine substitution can enhance nucleotide incorporation efficiency, providing insights into antiviral potency against HIV-1. This study highlights the critical role of fluorinated nucleotides in developing antiviral agents and understanding drug resistance mechanisms Ray et al., 2003.

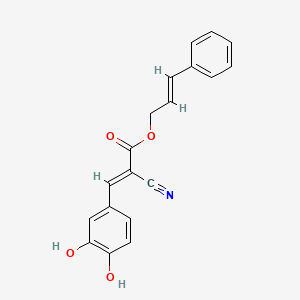

Fluorinated Pyrimidines in Cancer Treatment

Gmeiner (2020) reviews the contributions of fluorine chemistry to the use of fluorinated pyrimidines in cancer treatment, emphasizing 5-Fluorouracil (5-FU) and its widespread application. The study covers synthesis methods, including those for incorporating isotopes for research on metabolism and biodistribution, and discusses how fluorinated pyrimidines affect nucleic acid structure and dynamics. Insights into the inhibition of various RNA- and DNA-modifying enzymes by 5-FU and its metabolites underscore the compound's multifaceted role in cancer therapy Gmeiner, 2020.

Antimetabolite Incorporation into DNA

The review by Gmeiner (2002) on antimetabolites, including fluorinated antipyrimidines, outlines how these compounds, when incorporated into DNA, disrupt structure and stability. This disruption affects the activities of DNA replication and repair proteins, illustrating the importance of structural and thermodynamic studies in understanding and developing anticancer therapies based on fluorinated nucleotide analogues Gmeiner, 2002.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O8/c1-6-9(2)8-28-19(27)22-16-13(20)7-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h7,9-10,14-15,17H,6,8H2,1-5H3,(H,21,22,26,27)/t9?,10-,14-,15-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZMKYXKWMBTLS-HMSCALIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)